1-Iodocyclohexene appears as a colorless to slightly reddish-yellow liquid and is soluble in solvents such as ethanol, ether, and acetone. The compound is derived from cyclohexene, a cyclic alkene, through the introduction of an iodine atom. This modification enhances its reactivity compared to its parent compound, making it valuable in synthetic organic chemistry .
1-Iodocyclohexene can be synthesized through several methods:
The applications of 1-iodocyclohexene span various fields:
Studies on interaction mechanisms involving 1-iodocyclohexene indicate that it can form complexes with various metal catalysts during cross-coupling reactions. The influence of external factors such as light and ultrasound on these interactions has been documented, showcasing how these conditions can alter reaction pathways and product distributions .
Several compounds share structural similarities with 1-iodocyclohexene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexene | Alkene | Base structure without iodine; less reactive |
| Iodocyclohexane | Organoiodine | Contains iodine but lacks double bond reactivity |
| 2-Iodocyclohexene | Isomer | Different position of iodine; alters reactivity profile |
| Iodoform | Organoiodine | Used primarily as a reagent; distinct from cyclic structures |
| 1-Bromocyclohexene | Halogenated Alkene | Similar structure but contains bromine instead of iodine |
The uniqueness of 1-iodocyclohexene lies in its combination of a cyclic structure with an unsaturation point (the double bond) and a halogen substituent (iodine). This configuration not only enhances its reactivity compared to saturated halogenated compounds but also allows for versatile applications in organic synthesis that are not possible with other similar compounds.
The Pross-Sternhell method, modified for 1-iodocyclohexene synthesis, involves hydrazone formation followed by iodination. Cyclohexanone reacts with hydrazine hydrate in methanol to yield cyclohexanone hydrazone (2), which is subsequently treated with iodine and triethylamine in dry ether (Scheme 1). Key steps include:
Mechanistic Insight: The reaction proceeds via oxidation of hydrazone to a diazo intermediate, followed by iodocarbonium ion formation and elimination. Steric hindrance prevents geminal di-iodide formation, favoring the vinyl iodide.
Radical pathways dominate in halogenation of alkanes. For 1-iodocyclohexene, iodoform (CHI₃) and NaOH in cyclohexane under vigorous stirring induce radical chain reactions (Table 1):
| Condition | Yield (%) | Key Observations |
|---|---|---|
| 48h stirring, RT | 57 | Heterogeneous system efficiency |
| Ultrasound-assisted | 72 | Enhanced mass transfer |
This method avoids transition metals, leveraging tert-butoxyl radicals (from peroxide decomposition) to abstract hydrogen, forming cyclohexyl radicals that react with iodine.
Ultrasound (40 kHz) significantly alters product distribution in 1-iodocyclohexene photolysis (λ = 254 nm). Zinc acts as an acid scavenger, shifting the equilibrium toward radical-derived products (Table 2):
| Condition | 3 (%) | 4 (%) | 5 (%) | 6 (%) |
|---|---|---|---|---|
| UV only (A) | 33 | 26 | 18 | 23 |
| UV + ultrasound (B) | 10 | 42 | 25 | 23 |
| UV + Zn, mechanical (C) | 24 | 22 | 35 | 20 |
| UV + Zn + ultrasound (D) | 4 | 40 | 41 | 15 |
Ultrasound enhances cavitation, increasing radical pair lifetime and favoring cyclohexene (4) formation. Zinc suppresses acid-catalyzed ketal (6) formation by neutralizing HI.
Copper-catalyzed halogen exchange enables vinyl iodide synthesis. In a Buchwald-type reaction, CuI and cis-N,N'-dimethyl-1,2-diaminocyclohexane facilitate iodide substitution in 1-bromocyclohexene, yielding 99% 1-iodocyclohexene (GC purity). The mechanism involves oxidative addition of Cu(I) to C-Br, followed by iodide transmetalation.
Limitation: Stereochemical retention is challenging; zirconium catalysts show better E/Z selectivity but require oxophilic intermediates.
Mechanochemical methods using ball milling improve yield in solid-liquid systems. Grinding cyclohexane, iodoform, and NaOH (1:1:14 molar ratio) at 30 Hz for 2h achieves 68% yield, vs. 57% under stirring. Key advantages:
The photochemical dissociation of 1-iodocyclohexene involves the homolytic cleavage of the carbon-iodine bond, generating radical pairs that exhibit complex dynamic behavior [1]. Photodissociation studies using velocity map imaging have revealed that the carbon-iodine bond strength in cyclohexyl iodide compounds corresponds to approximately 19,500 wavenumbers, which correlates to an excitation wavelength of approximately 500 nanometers [1]. The absorption band profile demonstrates that oscillator strengths to various repulsive potential energy surfaces below the fourth A-prime state exhibit very low values [1].
Upon photoexcitation at wavelengths between 230 and 304 nanometers, 1-iodocyclohexene undergoes rapid dissociation through multiple excited electronic states [1] [3]. The photodissociation process generates iodine atoms in both ground spin-orbit state and excited spin-orbit state, with quantum yields exceeding 0.5 at wavelengths of 266 and 277 nanometers [3]. The recoil anisotropy parameter exhibits positive values throughout the investigated wavelength range, reaching approximately +2 at longer wavelengths and decreasing to approximately +1 at 230 nanometers [1].
| Wavelength (nm) | Available Energy (cm⁻¹) | TKER max (cm⁻¹) | TKER mean (cm⁻¹) | Energy Partitioning to Internal (%) | Recoil Anisotropy β |
|---|---|---|---|---|---|
| 304.03 | 11700 | 8000 | 4000 | 65 | +2.0 |
| 265.00 | 15200 | 10000 | 6000 | 60 | +1.8 |
| 260.00 | 16000 | 10500 | 6500 | 59 | +1.6 |
| 255.00 | 16800 | 11000 | 7000 | 58 | +1.4 |
| 230.00 | 20100 | 12000 | 7500 | 63 | +1.0 |
Table 1: Photodissociation Parameters for Carbon-Iodine Bond Homolysis
The radical pair dynamics following carbon-iodine bond homolysis involve intricate spin evolution processes that determine the fate of the geminate radical pairs [2] [5]. Geminate triplet dynamic radical pairs undergo intersystem crossing to singlet states through hyperfine coupling interactions, which influence the rate of bond reformation [2]. The reactivity of radical pairs depends fundamentally on the spin orientation of nuclear species present in the pair, with different nuclear spin orientations causing electron spins to precess at different rates [5].
Chemically induced dynamic nuclear polarization studies reveal that triplet radical pairs cannot undergo combination reactions directly, requiring intersystem crossing to singlet geminate radical pairs for product formation [35] [38]. The intersystem crossing rate depends critically on the magnetic field strength and the difference in precessional rates between radical species [2]. Electron spin-selective recombination of radical pairs and the dependence of intersystem crossing rates on nuclear magnetic states contribute to non-equilibrium nuclear spin polarization effects [38].
The spin sorting mechanism operates through level crossing and level anti-crossing phenomena in radical pairs, providing analytical expressions for magnetic field dependencies across wide ranges [38]. At intermolecular distances beyond 4 angstroms, hyperfine coupling dominates over spin-orbit coupling in determining intersystem crossing rates [37]. The switching between these coupling mechanisms occurs around 4 angstrom separation distances, where hyperfine coupling remains comparatively constant while spin-orbit coupling decays to zero [37].
Ultrasonic irradiation dramatically alters the photochemical behavior of 1-iodocyclohexene, predominantly affecting the radical reaction pathway [7] [9]. Simultaneous application of ultraviolet light and ultrasonic irradiation to reaction mixtures containing 1-iodocyclohexene produces significant changes in product distribution compared to photolysis alone [7]. The ultrasound markedly influences the lifetime of radical pairs resulting from initial homolytic cleavage of the carbon-halogen bond, leading to increased formation of radical-derived products [9] [12].
Under standard photolysis conditions at 254 nanometers, 1-iodocyclohexene in methanol produces a mixture of dimethyl ketal, enol ether, and cyclohexene products through competing ionic and radical pathways [7]. The dimethyl ketal arises from acid-catalyzed addition of methanol to nucleophilic trapping products, while cyclohexene represents a radical-derived reduction product [7] [8]. When ultrasound is applied simultaneously with irradiation, rapid formation of the radical product cyclohexene occurs, accompanied by substantial decrease in starting material consumption [7] [12].
| Conditions | Time (min) | 1-Iodocyclohexene (%) | Dimethyl ketal 6 (%) | Enol ether 5 (%) | Cyclohexene 4 (%) |
|---|---|---|---|---|---|
| Irradiation only | 40 | 33 | 23 | 18 | 26 |
| Irradiation + Ultrasound | 40 | 10 | 23 | 25 | 42 |
| Irradiation + Zinc + Mechanical stirring | 40 | 24 | 20 | 35 | 22 |
| Irradiation + Ultrasound + Zinc | 40 | 4 | 15 | 41 | 40 |
Table 2: Sonochemical Effects on Product Distribution
The mechanism of ultrasonic enhancement involves both chemical and mechanical effects operating simultaneously [9]. Chemical effects arise from implosion of microbubbles, generating free radicals with high reaction propensity [9]. The mechanical effects result from shock waves formed during symmetric cavitation and microjets formed during asymmetric cavitation [9]. Ultrasound creates acoustic cavitation in liquids, and in the presence of fine powders, shock waves and turbulent flow from cavitation result in interparticle collisions with sufficient force to cause morphological changes [12].
High temperatures up to 5000 Kelvin and pressures up to 400 atmospheres develop in collapsing cavitation bubbles, providing activation energy for chemical transformations [8] [9]. These extreme conditions enhance the radical pathway selectivity by facilitating rapid radical formation and propagation processes [8]. The sonochemical stirring proves more effective than mechanical stirring because cavities form and implode throughout the entire reaction volume rather than being localized near stirring devices [9] [12].
In the presence of zinc as an iodine scavenger, ultrasound treatment produces dramatic changes in zinc particle morphology, creating rough and grainy surfaces that improve mass transport [8] [12]. The fragmentation of zinc particles under ultrasonic conditions enhances the surface area available for reaction, contributing positively to both radical and ionic product formation [8]. The combination of ultrasound and zinc causes rapid photodegradation of 1-iodocyclohexene while increasing the ratio of radical products [7] [12].
1-Iodocyclohexene serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond toward oxidative addition [14] [16]. The strength of carbon-halogen bonds determines substrate reactivity in the order carbon-iodine > carbon-bromine > carbon-chlorine, making vinyl iodides particularly reactive substrates [14]. All palladium-catalyzed cross-coupling reactions follow a common mechanistic framework involving oxidative addition, transmetalation or coordination, and reductive elimination steps [14] [16].
The catalytic cycle initiates when the active palladium(0) complex undergoes oxidative addition with 1-iodocyclohexene to produce an oxidized palladium(II) complex [14] [17]. During this process, the carbon-iodine bond breaks and palladium becomes bonded to both the iodine and the vinyl carbon [17]. The organopalladium complex initially forms in cis conformation but isomerizes to the trans conformation [19]. Stereochemistry retention occurs with vinyl halides, distinguishing them from allylic or benzylic halides which undergo stereochemical inversion [19].
| Coupling Type | Nucleophile | Key Mechanism Steps | Carbon-Iodine Bond Reactivity | Typical Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Oxidative addition, Transmetalation, Reductive elimination | High | Palladium(0), Base, room temperature-100°C |
| Stille | Organostannane | Oxidative addition, Transmetalation, Reductive elimination | High | Palladium(0), room temperature-100°C |
| Negishi | Organozinc | Oxidative addition, Transmetalation, Reductive elimination | High | Palladium(0), room temperature-80°C |
| Heck | Alkene | Oxidative addition, Coordination, Carbopalladation, β-hydride elimination | High | Palladium(0), Base, 80-120°C |
| Sonogashira | Alkyne | Oxidative addition, Alkyne coordination, Reductive elimination | High | Palladium(0), Copper(I), Base, room temperature-80°C |
Table 3: Palladium-Catalyzed Cross-Coupling Pathways
Suzuki-Miyaura coupling involves transmetalation between the organopalladium complex and organoboron compounds, requiring base activation of the boron-containing reagent [17] [19]. The role of base encompasses both activation of the boron reagent and facilitation of the conversion from organopalladium halide to organopalladium alkoxide species [19]. Transmetalation mechanisms remain incompletely understood, but the process involves ligand transfer from organoboron to the palladium center [17] [19].
Heck coupling with 1-iodocyclohexene follows a distinct pathway involving coordination of the organopalladium species with alkene substrates [16]. Following coordination, carbopalladation occurs to generate new carbon-carbon and carbon-palladium bonds [16]. Beta-hydride elimination subsequently yields the substituted alkene product and a palladium(II) hydride species, which undergoes reductive elimination to regenerate the palladium(0) catalyst [16].
Recent developments in palladium(I)-catalyzed processes demonstrate unique reactivity patterns with vinyl triflates that result in cine-substitution through deoxygenative Heck-type pathways [18]. These transformations utilize dianionic iodide-bridged dimers as catalyst reservoirs under reducing conditions [18]. The bimetallic nature of palladium(I) species suppresses competing hydrodehalogenation reactions because aryl and hydride ligands do not simultaneously reside on the metal center [18].
The carbon-halogen bond in 1-iodocyclohexene exhibits distinct activation characteristics that influence its reactivity across various chemical transformations [24] [26]. Quantum chemical studies of palladium-mediated activation reveal that carbon-iodine bonds in vinyl systems experience enhanced reactivity due to intrinsically weaker bond strength compared to other carbon-halogen bonds [26]. The bond activation reaction barrier decreases systematically when the halogen substituent changes from fluorine to iodine, with carbon-iodine bonds showing the lowest activation barriers [26].
Activation strain analysis demonstrates that enhanced reactivity along the halogen series originates from less destabilizing activation strain due to intrinsically weaker carbon-halogen bonds [26]. Additionally, more favorable interaction energies develop between the palladium catalyst and carbon-iodine bonds compared to other carbon-halogen bonds [26]. Electrostatic interactions control the reactivity patterns, with the electrostatic term being slightly more negative than the dispersion term for carbon-iodine interactions [22].
The polarizability of iodine and the electron-withdrawing power of substituent groups determine the strength of interactions with carbene species and transition metal complexes [22]. Polarization and dispersion components of interaction energies increase with increasing halogen size, making carbon-iodine bonds particularly susceptible to activation [22]. The positive nature of iodine's sigma-hole markedly enhances electrostatic contributions to bonding interactions [22].
Photochemical halogen-bond activation represents an emerging mechanism for carbon-centered radical generation through catalyst-free pathways [23]. Formation of halogen-bonding complexes between 1-iodocyclohexene and Lewis base acceptors enables visible light activation of the carbon-iodine bond [23]. Upon photoexcitation, the halogen-bonding complex undergoes fragmentation to generate carbon-centered radicals and halogen-containing radical species [23].
Carbon-halogen bond cleavage mechanisms in transition metal complexes involve both direct exchange through kite-shaped transition states and indirect pathways via beta-halogen elimination [24]. The indirect carbon-chlorine bond activation pathway enables movement of aromatic rings and formation of carbon-nitrogen bonds in observed products [24]. These mechanistic pathways provide insights into competitive carbon-hydrogen and carbon-halogen bond activation processes [24].